molecular formula C8H14N2OS B2916379 1-Acetylpiperidine-2-carbothioamide CAS No. 1485857-97-3

1-Acetylpiperidine-2-carbothioamide

Cat. No.: B2916379
CAS No.: 1485857-97-3
M. Wt: 186.27
InChI Key: UIARHZOEBXEGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpiperidine-2-carbothioamide is an organic compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol It is characterized by a piperidine ring substituted with acetyl and carbothioamide groups

Scientific Research Applications

1-Acetylpiperidine-2-carbothioamide has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Acetylpiperidine-2-carbothioamide, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary targets of 1-Acetylpiperidine-2-carbothioamide are the ATP synthase subunits in mitochondria . These include the alpha, beta, and gamma subunits . ATP synthase is a crucial enzyme that produces ATP, the main energy currency of the cell, from ADP in the presence of a proton gradient across the mitochondrial membrane .

Mode of Action

This interaction could potentially influence the ATP production process, leading to changes in cellular energy levels .

Biochemical Pathways

The compound’s interaction with ATP synthase impacts the electron transport chain in mitochondria . This chain is responsible for creating the proton gradient that drives ATP synthesis . Any changes in this pathway could have significant downstream effects on cellular energy metabolism .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on ATP production . By influencing ATP synthase activity, the compound could potentially affect a wide range of cellular processes that depend on ATP, from signal transduction to muscle contraction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with ATP synthase .

Preparation Methods

The synthesis of 1-Acetylpiperidine-2-carbothioamide typically involves the reaction of piperidine with acetyl chloride to form N-acetylpiperidine, which is then reacted with thiourea to yield the target compound . The reaction conditions generally include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

1-Acetylpiperidine-2-carbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Acetylpiperidine-2-carbothioamide can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-acetylpiperidine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-6(11)10-5-3-2-4-7(10)8(9)12/h7H,2-5H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARHZOEBXEGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.